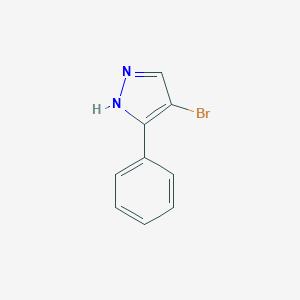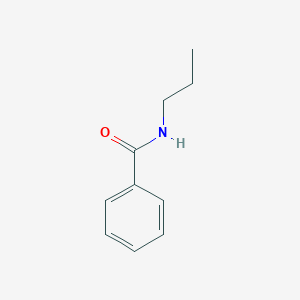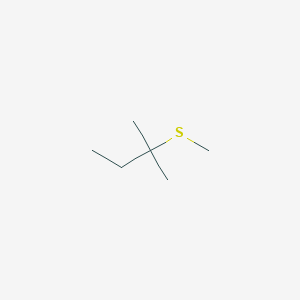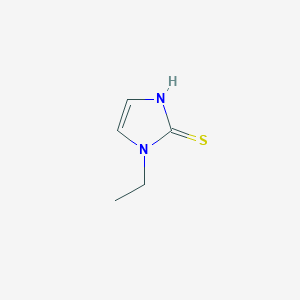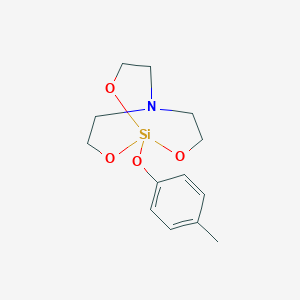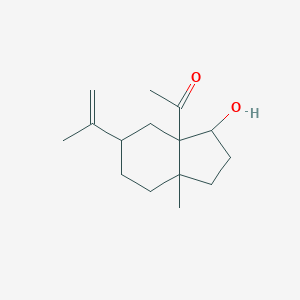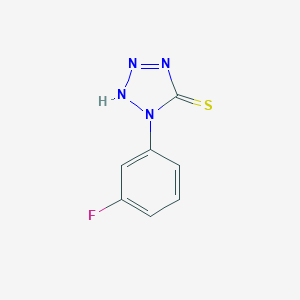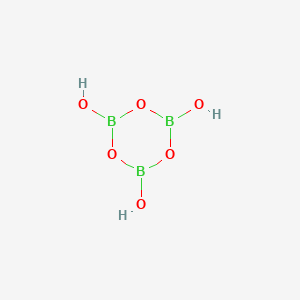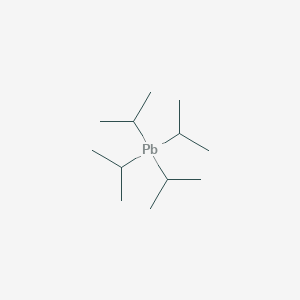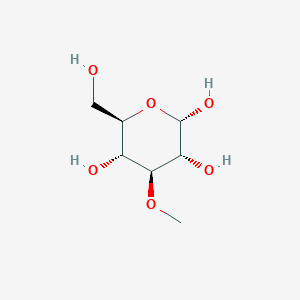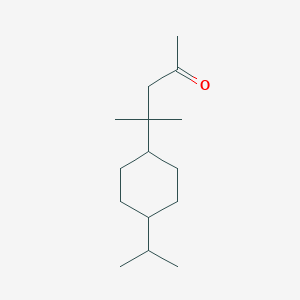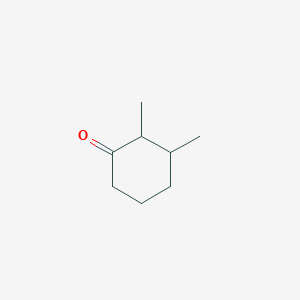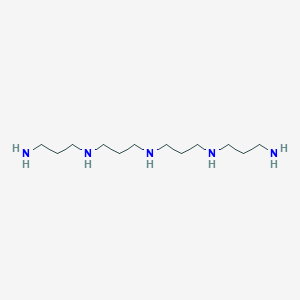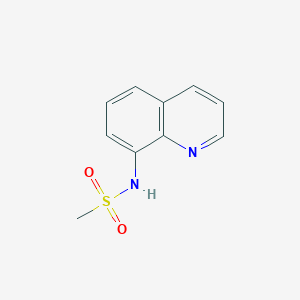
N-(quinolin-8-yl)methanesulfonamide
Descripción general
Descripción
N-(QUINOLIN-8-IL)METANESULFONAMIDA es un compuesto orgánico que pertenece a la clase de quinolinas y derivados. Estos compuestos contienen un grupo quinolina, que consiste en un anillo de benceno fusionado a un anillo de pirimidina para formar benzo[b]azabenzene
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(QUINOLIN-8-IL)METANESULFONAMIDA típicamente implica la reacción de derivados de quinolina con cloruro de metanosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo .
Métodos de Producción Industrial
El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza del producto final mediante técnicas de recristalización o cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(QUINOLIN-8-IL)METANESULFONAMIDA experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo sulfonamida se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Cloruro de metanosulfonilo en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de N-óxido de quinolina.
Reducción: Derivados de quinolina reducidos.
Sustitución: Diversos derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
N-(QUINOLIN-8-IL)METANESULFONAMIDA tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de N-(QUINOLIN-8-IL)METANESULFONAMIDA implica su interacción con objetivos moleculares específicos. Por ejemplo, inhibe la aminopeptidasa de metionina al unirse al sitio activo de la enzima, evitando así la eliminación de la metionina N-terminal de las proteínas nacientes . Esta inhibición puede interrumpir la síntesis de proteínas y conducir a varios efectos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(QUINOLIN-8-IL)BENZAMIDA
- N-(QUINOLIN-8-IL)ACETAMIDA
- N-(QUINOLIN-8-IL)PROPIONAMIDA
Singularidad
N-(QUINOLIN-8-IL)METANESULFONAMIDA es único debido a su grupo sulfonamida, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados de quinolina, exhibe diferentes patrones de reactividad y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEPUTZVZYUENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146038 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-76-2 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
